![molecular formula C19H17NO B14724122 5,5-dimethyl-6H-benzo[c]acridin-6-ol CAS No. 5443-60-7](/img/structure/B14724122.png)
5,5-dimethyl-6H-benzo[c]acridin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-6H-benzo[c]acridin-6-ol is a heterocyclic compound belonging to the acridine family. Acridines are known for their rigid structure, planarity, and high thermal stability. This compound is characterized by its unique polycyclic structure, which includes a benzene ring fused to an acridine core. The presence of the hydroxyl group at the 6-position and the dimethyl groups at the 5-position contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-6H-benzo[c]acridin-6-ol typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the final product can be obtained via the formation of intermediates through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial in scaling up the production process. specific industrial methods for this compound are not widely documented.
Análisis De Reacciones Químicas
Types of Reactions
5,5-dimethyl-6H-benzo[c]acridin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
5,5-dimethyl-6H-benzo[c]acridin-6-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials.
Mecanismo De Acción
The mechanism of action of 5,5-dimethyl-6H-benzo[c]acridin-6-ol involves its interaction with biological targets. The planar structure allows it to intercalate into double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes. This intercalation is driven by charge transfer and π-stacking interactions .
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound with a similar planar structure.
Acriflavine: An acridine derivative with antibacterial properties.
Proflavine: Another acridine derivative used as a disinfectant.
Uniqueness
5,5-dimethyl-6H-benzo[c]acridin-6-ol is unique due to the presence of the dimethyl groups and the hydroxyl group, which confer distinct chemical and biological properties compared to other acridine derivatives .
Propiedades
Número CAS |
5443-60-7 |
|---|---|
Fórmula molecular |
C19H17NO |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
5,5-dimethyl-6H-benzo[c]acridin-6-ol |
InChI |
InChI=1S/C19H17NO/c1-19(2)15-9-5-4-8-13(15)17-14(18(19)21)11-12-7-3-6-10-16(12)20-17/h3-11,18,21H,1-2H3 |
Clave InChI |
JKYKTJFAJIASPD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C2=CC3=CC=CC=C3N=C2C4=CC=CC=C41)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)
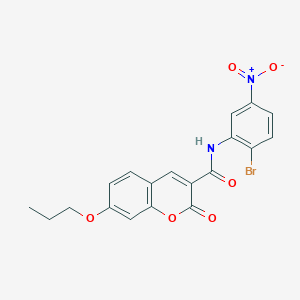
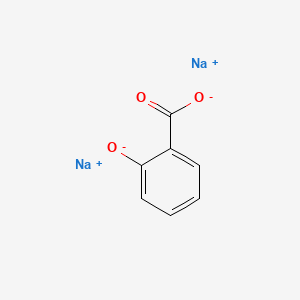
![4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione](/img/structure/B14724077.png)
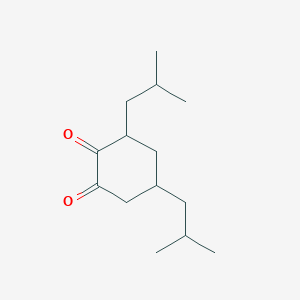
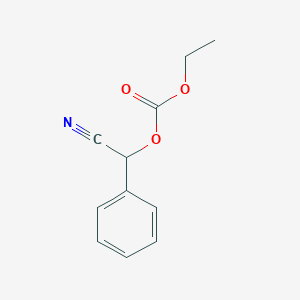

![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)

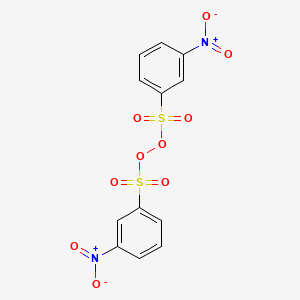

![4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14724121.png)
